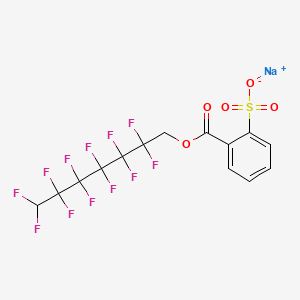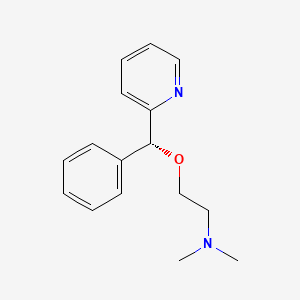![molecular formula C20H28O11 B13419736 (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule with multiple chiral centers and functional groups. This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of multiple hydroxyl groups and a methoxy group suggests potential biological activity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The synthetic route might start with the preparation of the sugar moiety, followed by the construction of the pyranodioxine ring system. Key steps could include:
Protection of hydroxyl groups: to prevent unwanted reactions.
Glycosylation: to attach the sugar moiety to the aglycone.
Oxidation and reduction reactions: to introduce the necessary functional groups.
Stereoselective synthesis: to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of:
Enzymatic methods: for stereoselective synthesis.
Flow chemistry: to improve reaction efficiency and yield.
Green chemistry principles: to minimize environmental impact.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking of the glycosidic bond to release the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Acidic or basic conditions: For hydrolysis reactions.
Major Products Formed
Oxidation products: Aldehydes or ketones.
Reduction products: Alcohols.
Hydrolysis products: The sugar moiety and the aglycone.
科学的研究の応用
Chemistry
Synthesis of complex molecules: As a building block for more complex organic synthesis.
Study of stereochemistry: Due to its multiple chiral centers.
Biology
Enzyme studies: As a substrate for glycosidases.
Cell signaling: Potential role in cellular communication due to its glycosidic nature.
Medicine
Drug development: Potential therapeutic applications due to its biological activity.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion.
Industry
Biotechnology: Use in the production of bioactive compounds.
Agriculture: Potential use as a biopesticide or plant growth regulator.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, glycosides can:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating signal transduction pathways.
Alter cellular processes: Affecting cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
Other glycosides: Such as digitoxin, which is used in heart medications.
Flavonoids: Which also contain glycosidic bonds and have various biological activities.
Uniqueness
Structural complexity: The presence of multiple chiral centers and functional groups.
Biological activity: Potential for unique interactions with biological targets.
特性
分子式 |
C20H28O11 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C20H28O11/c1-26-19-14(24)12(22)16(10(7-21)28-19)31-20-15(25)13(23)17-11(29-20)8-27-18(30-17)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1 |
InChIキー |
GTNTZHZBKDWTBH-NYOUCEBBSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


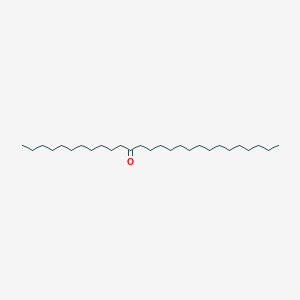
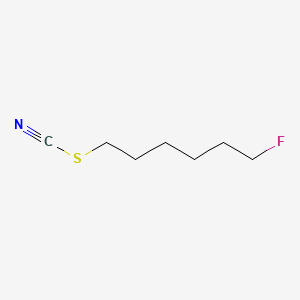
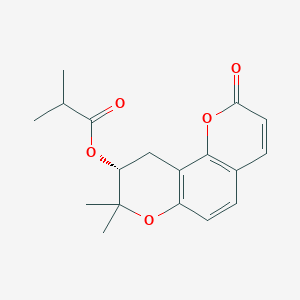

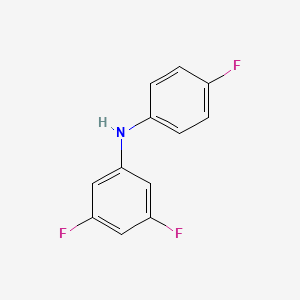

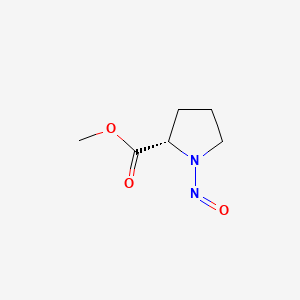
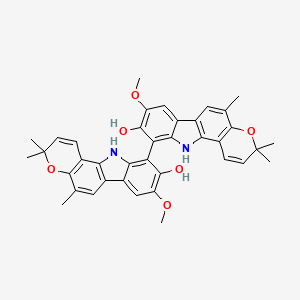


![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)
